

An In-depth Technical Guide to 2-Chloro-4-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylbenzylamine hydrochloride

Cat. No.: B1432706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzylamine hydrochloride is a substituted benzylamine derivative that serves as a valuable intermediate in organic synthesis. Its structural features, including a chlorinated and methylated aromatic ring coupled with a reactive primary amine, make it a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for professionals in research and development.

Chemical Identity and Properties

While specific experimental data for **2-Chloro-4-methylbenzylamine hydrochloride** is not widely published, its properties can be reliably inferred from its structure and data from closely related compounds.

Table 1: Physicochemical Properties of **2-Chloro-4-methylbenzylamine Hydrochloride** and Related Compounds

Property	2-Chloro-4-methylbenzylamine hydrochloride	4-Methylbenzylamine (Free Base)	2-Chlorobenzylamine (Free Base)
CAS Number	202522-25-6[1]	104-84-7	89-97-4
Molecular Formula	C ₈ H ₁₁ Cl ₂ N	C ₈ H ₁₁ N	C ₇ H ₈ CIN
Molecular Weight	192.09 g/mol	121.18 g/mol	141.60 g/mol
Appearance	Expected to be a crystalline solid	Colorless liquid	Colorless liquid
Melting Point	Not specified, likely a solid >200 °C	12-13 °C	Not applicable
Boiling Point	Not specified	195 °C	103-104 °C at 11 mmHg
Solubility	Expected to be soluble in water and polar organic solvents	Slightly soluble in water	Somewhat soluble in water

The hydrochloride salt form significantly increases the polarity and water solubility of the parent amine, rendering it a stable, crystalline solid that is convenient for handling and storage.

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of primary benzylamines is the reductive amination of the corresponding benzaldehyde. In this case, **2-Chloro-4-methylbenzylamine hydrochloride** would be synthesized from 2-chloro-4-methylbenzaldehyde.

The reaction proceeds in two main steps:

- **Imine Formation:** The carbonyl group of 2-chloro-4-methylbenzaldehyde reacts with an ammonia source (such as ammonia, ammonium chloride, or ammonium formate) to form an intermediate imine. This is a nucleophilic addition followed by dehydration.

- Reduction: The imine intermediate is then reduced to the corresponding primary amine. This can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

General Experimental Protocol: Reductive Amination of 2-chloro-4-methylbenzaldehyde

This protocol is a representative procedure based on established methods for reductive amination.[\[2\]](#)[\[3\]](#)

Materials:

- 2-chloro-4-methylbenzaldehyde
- Ammonium chloride
- Methanol
- Sodium borohydride
- Hydrochloric acid
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 2-chloro-4-methylbenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.
- Stir the solution at room temperature for 30 minutes to facilitate imine formation.
- Cool the reaction mixture in an ice bath.

- Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with diethyl ether (3x).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer to yield the crude 2-chloro-4-methylbenzylamine free base.
- Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.
- Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **2-Chloro-4-methylbenzylamine hydrochloride**.

Caption: Synthesis workflow for **2-Chloro-4-methylbenzylamine hydrochloride**.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of **2-Chloro-4-methylbenzylamine hydrochloride**.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons in the 7.0-7.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- A singlet for the benzylic protons (CH₂) around 4.0 ppm.- A broad singlet for the amine protons (NH₃⁺) which may be exchangeable with D₂O.- A singlet for the methyl group (CH₃) around 2.3 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons in the 120-140 ppm region.- A signal for the benzylic carbon (CH₂) around 45 ppm.- A signal for the methyl carbon (CH₃) around 20 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations for the ammonium salt in the 2800-3200 cm⁻¹ region.- Aromatic C-H stretching just above 3000 cm⁻¹.- Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.- C-N stretching around 1200-1350 cm⁻¹.- C-Cl stretching in the fingerprint region.
Mass Spectrometry	<ul style="list-style-type: none">- The mass spectrum of the free base (after neutralization) would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak due to the chlorine isotope pattern.Fragmentation would likely involve the loss of the amino group and cleavage at the benzylic position.

Applications in Drug Discovery and Development

Substituted benzylamines are prevalent structural motifs in a wide array of biologically active compounds. The presence of a chlorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. The methyl group can also play a role in modulating these properties.

While specific, publicly documented applications of **2-Chloro-4-methylbenzylamine hydrochloride** are limited, it is a logical precursor for the synthesis of:

- **Antipsychotic Agents:** Many antipsychotic drugs feature substituted aromatic rings linked to an amine-containing side chain.
- **Antihistamines:** The benzylamine core is found in several classes of antihistamines.
- **Enzyme Inhibitors:** As a primary amine, it can be further functionalized to create ligands that interact with the active sites of various enzymes.
- **Agrochemicals:** Substituted benzylamines are also used in the development of new herbicides and pesticides.

The compound's utility lies in its ability to undergo a variety of chemical transformations at the primary amine, such as N-alkylation, acylation, and condensation reactions, to build more complex molecular architectures.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Chloro-4-methylbenzylamine hydrochloride** is not readily available. However, based on the data for structurally similar compounds such as 4-methylbenzylamine and 2-chlorobenzylamine, the following hazards and precautions should be considered.^[3]

Potential Hazards:

- **Corrosive:** Expected to cause severe skin burns and eye damage.
- **Harmful if swallowed or in contact with skin.**
- **May cause respiratory irritation.**

Recommended Handling Procedures:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust.

- Wash hands thoroughly after handling.

First Aid Measures:

- In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
- If inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Chloro-4-methylbenzylamine hydrochloride is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is sparse in the public domain, its properties, synthesis, and handling requirements can be reliably inferred from established chemical principles and data on analogous structures. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-methylbenzylamine hydrochloride | 202522-25-6 | FC67364 [biosynth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-methylbenzylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1432706#what-is-2-chloro-4-methylbenzylamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com